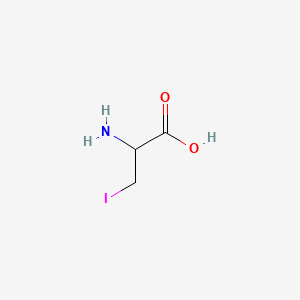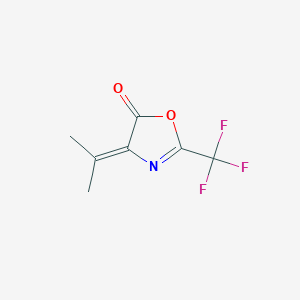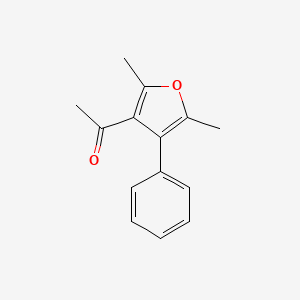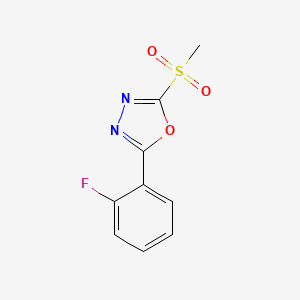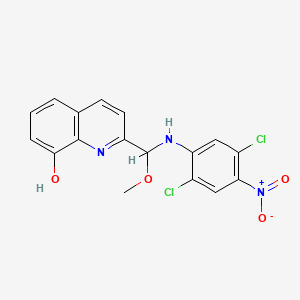![molecular formula C21H26N2OS B12901225 N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine CAS No. 62663-23-4](/img/structure/B12901225.png)
N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole moiety with a thioether linkage and a butan-1-amine group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the Butan-1-amine Group: The final step involves the reaction of the thioether-linked indole derivative with butan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted amines.
Aplicaciones Científicas De Investigación
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, including serotonin receptors, which can modulate neurotransmitter activity . Additionally, the compound’s thioether linkage and amine group may contribute to its ability to interact with enzymes and proteins involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: Known for its role as a melatonin analog with sleep-regulating properties.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine:
Uniqueness
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine is unique due to its combination of an indole moiety with a thioether linkage and a butan-1-amine group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .
Propiedades
Número CAS |
62663-23-4 |
|---|---|
Fórmula molecular |
C21H26N2OS |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N-[2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]butan-1-amine |
InChI |
InChI=1S/C21H26N2OS/c1-3-4-12-22-13-14-25-21-18-15-17(24-2)10-11-19(18)23-20(21)16-8-6-5-7-9-16/h5-11,15,22-23H,3-4,12-14H2,1-2H3 |
Clave InChI |
QOADUJJQSRGSII-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCSC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


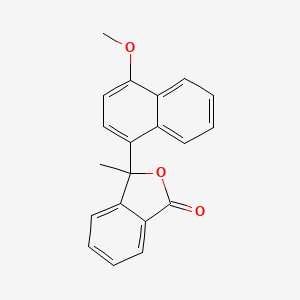
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)
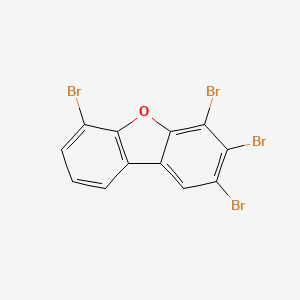
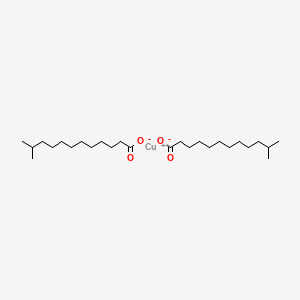
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
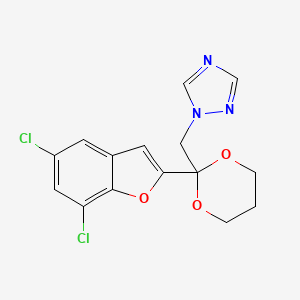
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
